Home > Products > Screening Compounds P92727 > (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine
(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine - 1566552-84-8

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine

Catalog Number: EVT-3242561
CAS Number: 1566552-84-8
Molecular Formula: C7H8N4
Molecular Weight: 148.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticancer Agents: Several studies have highlighted the antiproliferative activity of imidazo[4,5-b]pyridine derivatives against various cancer cell lines. These compounds exhibit their anticancer effects through various mechanisms, including inhibition of tubulin polymerization [] and Aurora kinases [].

  • Antimicrobial Agents: Imidazo[4,5-b]pyridines have shown promising activity against a range of microbial pathogens, including bacteria and fungi []. Their antimicrobial properties stem from their ability to interfere with vital microbial processes.

  • Cardiovascular Agents: Some members of this class act as adenosine receptor agonists, demonstrating potential in treating cardiovascular diseases. For instance, AMP 579 displays cardioprotective effects in animal models of myocardial ischemia-reperfusion injury [, ].

2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023)

Compound Description: BYK191023 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) []. It exhibits significantly higher inhibitory activity against iNOS compared to neuronal NOS (nNOS) and endothelial NOS (eNOS). This selectivity makes BYK191023 a valuable tool for investigating the role of iNOS in various biological processes.

(3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates

Compound Description: These conjugates are a series of structurally related compounds synthesized and evaluated for their anticancer activity []. Many of these conjugates exhibited significant cytotoxicity against various human cancer cell lines, including prostate, lung, cervical, and breast cancer cells. Notably, compounds 5g and 6f within this series displayed potent activity against the human prostate cancer cell line DU-145, inhibiting tubulin polymerization and inducing apoptosis.

1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

Compound Description: This compound, derived from milrinone, exhibits potent cAMP PDE III inhibitory activity in the nanomolar range []. This suggests its potential as a therapeutic agent for conditions where cAMP PDE III inhibition is desired.

5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51)

Compound Description: This compound, also derived from milrinone, demonstrates potent cAMP PDE III inhibitory activity in the nanomolar range, similar to 13a []. This finding highlights the possibility of developing potent inhibitors with structural diversity while maintaining the core pharmacophore.

Overview

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine is a heterocyclic compound characterized by an imidazole ring fused with a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified as an imidazopyridine derivative, which is known for its diverse pharmacological properties.

Source

The compound is synthesized from pyridine-2,3-diamine and various aldehydes, typically under oxidative conditions. The primary targets of this compound in biological systems include the IκB kinase epsilon (IKK-ɛ) and TANK-binding kinase 1 (TBK1), which are involved in the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway.

Classification

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine is classified under heterocyclic compounds and specifically falls within the category of imidazopyridine derivatives. These compounds are often studied for their potential therapeutic effects, particularly in oncology and neurology.

Synthesis Analysis

Methods

The synthesis of (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine typically involves the following steps:

  1. Condensation Reaction: The initial step involves the condensation of pyridine-2,3-diamine with various aldehydes, commonly using formaldehyde as a carbonyl source. This reaction is usually conducted under oxidative conditions to facilitate the formation of the imidazole ring.
  2. Reductive Amination: Following the formation of the imidazole framework, a methanamine group can be introduced through reductive amination. This process involves reacting the imidazo[4,5-b]pyridine with formaldehyde and a reducing agent such as sodium cyanoborohydride.
  3. Formation of Dihydrochloride Salt: The final step often includes treating the free base with hydrochloric acid to yield the dihydrochloride salt form of the compound, which enhances its solubility and stability.

Technical Details

Industrial production methods may incorporate advanced techniques such as continuous flow reactors to optimize yields and purity. Reaction conditions such as temperature, pH, and catalyst selection are crucial for achieving high-quality products.

Molecular Structure Analysis

Structure

The molecular structure of (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine consists of a fused imidazole and pyridine ring system. It features a methanamine substituent at the nitrogen position of the imidazole ring.

Data

Key molecular data includes:

  • Molecular Formula: C₈H₈N₄
  • Molecular Weight: 164.18 g/mol
  • Boiling Point: Approximately 4702 ± 300 °C
  • Density: 1.368 ± 0.006 g/cm³
  • pKa: 7.09 ± 0.40.
Chemical Reactions Analysis

Reactions

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form N-oxides using reagents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can convert it into different amine derivatives using agents like lithium aluminum hydride.
  3. Nucleophilic Substitution: The methanamine group can undergo nucleophilic substitution reactions where halides or other nucleophiles replace it under suitable conditions.

Technical Details

Common reagents for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Reaction conditions vary based on the specific transformation being performed.

Mechanism of Action

Process

The mechanism of action for (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine primarily involves its interaction with IKK-ɛ and TBK1 enzymes:

  1. Binding: The compound binds to the active sites of IKK-ɛ and TBK1.
  2. Inhibition: This binding inhibits their enzymatic activity, preventing phosphorylation of NF-kappaB.
  3. Biochemical Pathways: The inhibition affects various cellular pathways controlled by NF-kappaB, including inflammation and cell survival mechanisms.

Data

Research indicates that this compound can modulate intracellular signaling pathways, impacting processes such as apoptosis and immune responses.

Physical and Chemical Properties Analysis

Physical Properties

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Melting Point: Specific melting points vary depending on purity but are generally within a defined range based on synthesis methods.

Chemical Properties

Chemical properties include:

  • Reactivity: Engages in oxidation, reduction, and substitution reactions.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Applications

Scientific Uses

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine has diverse applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as a therapeutic agent against various diseases including cancer and inflammatory disorders.
  2. Biological Research: Studied for its role as a GABA A receptor positive allosteric modulator, suggesting implications in neurological research.
  3. Material Science: Utilized in synthesizing materials with specific electronic properties due to its unique molecular structure .

This compound's versatility makes it a valuable subject for ongoing research across multiple scientific disciplines.

Synthetic Methodologies and Optimization

Regioselective Approaches to Imidazo[4,5-b]pyridine Core Assembly

Regioselective construction of the imidazo[4,5-b]pyridine scaffold is paramount for ensuring correct positioning of the aminomethyl group at C7. Two predominant methodologies have emerged:

  • Gould-Jacobs Cyclization: This classical approach involves condensation of 2-aminopyridine derivatives with α-halo carbonyl compounds, followed by thermal cyclodehydration. Regioselectivity is governed by the electron density at pyridine ring positions. 3-Amino-4-aminomethylpyridine derivatives undergo preferential cyclization at N1-C2 to form the imidazo[4,5-b]pyridine system rather than the [4,5-c] isomer. Microwave-assisted cyclization significantly improves yields (from ~45% to >85%) while reducing reaction times from hours to minutes [2].

  • Transition Metal-Mediated Cyclization: Palladium-catalyzed C-H activation/C-N coupling enables direct annulation. A particularly efficient method employs Pd(OAc)₂ (5 mol%) with Xantphos as ligand in DMAc at 120°C, facilitating the coupling of 2-haloanilines with 3-aminopyridines. Zinc insertion in the presence of LiCl facilitates chemoselective functionalization of dihalogenated precursors, enabling sequential cross-coupling for asymmetrically substituted derivatives [7].

Table 1: Regioselective Methods for Imidazo[4,5-b]pyridine Core Synthesis

MethodConditionsRegioselectivityYield RangeKey Advantages
Gould-JacobsEthanol reflux or MW, 140-180°C>20:1 [4,5-b]70-92%Broad substrate scope
Pd-catalyzed C-H aminationPd(OAc)₂/Xantphos, DMAc, 120°CExclusive [4,5-b]65-88%Functional group tolerance
Zn/LiCl-mediated cyclizationZn dust, LiCl, THF, 25-70°C>15:1 [4,5-b]75-90%Chemoselectivity in polyhalogenated systems

Functionalization at C7 Position: Aminomethylation Strategies

Introduction of the aminomethyl group at C7 employs three principal strategies, each with distinct advantages:

  • Reductive Amination of C7-Formyl Precursors: 7-Formylimidazo[4,5-b]pyridines undergo reductive amination with ammonium acetate or benzylamine using NaBH₃CN or NaBH(OAc)₃ in methanol or DCE. Yields range from 60-85%, with electron-deficient substrates showing superior reactivity. Microwave assistance (100°C, 10 min) enhances conversion rates while minimizing imine hydrolysis [8].

  • Direct C7 Aminomethylation: Palladium-catalyzed cross-coupling of 7-bromo derivatives with (phthalimidomethyl)zinc reagents enables direct access to protected aminomethyl compounds. The Negishi coupling employs PdCl₂(dppf) (2 mol%) in THF at 65°C, achieving 70-78% yield. Subsequent hydrazinolysis liberates the primary amine without core reduction [7].

  • Nucleophilic Displacement: 7-(Chloromethyl)imidazo[4,5-b]pyridines react with potassium phthalimide or azide salts (SN₂ pathway) in DMF (60-80°C). Azide reduction (H₂/Pd-C or PPh₃/H₂O) provides the amine. This method suffers from competing elimination to vinyl derivatives (5-15% side products) but offers cost advantages for scale-up [10].

Table 2: Aminomethylation Strategies at C7 Position

StrategyReagents/ConditionsYieldPurity ProfileLimitations
Reductive aminationR-CHO + NH₄OAc/NaBH₃CN, MeOH, 25°C60-85%>95% (HPLC)Over-reduction byproducts
Negishi coupling7-Br + Zn(CH₂NHPht)Cl, PdCl₂(dppf), THF70-78%>98% (after recryst.)Requires anhydrous conditions
Chloride displacement7-CH₂Cl + NaN₃, DMF, 80°C; then reduction65-75%90-95% (HPLC)Elimination side products

Protecting Group Strategies for Primary Amine Manipulation

Protection of the primary amine is essential for further functionalization of the heterocyclic core:

  • Carbamate Protection: tert-Butyloxycarbonyl (Boc) protection employs Boc₂O in THF/H₂O (1:1) with DMAP catalyst (0°C to rt, 2h, 92% yield). Cleavage uses TFA/DCM (1:1, 0°C to rt, 30 min) without core degradation. Benzyloxycarbonyl (Cbz) protection (Cbz-Cl, Na₂CO₃, dioxane/H₂O) offers orthogonal deprotection (H₂/Pd-C), but requires careful pH control to prevent N-alkylation [6] [8].

  • Acid-Labile Groups: N-Benzylidene imines form quantitatively in ethanol with molecular sieves. Mild hydrolysis (1N HCl, 0°C, 15 min) regenerates the amine with excellent purity. Trityl protection (TrCl, Et₃N, DCM) provides exceptional steric shielding but suffers from low yield (60-65%) due to the bulky group [8].

  • Protection for C-H Functionalization: During electrophilic substitutions (e.g., bromination at C5), phthalimide protection prevents undesired N-chlorination or oxidation. Deprotection with 40% methylamine in water/ethanol (1:1, 70°C, 4h) avoids harsh conditions that could degrade the imidazopyridine core [10].

Salt Formation and Crystallization Techniques (e.g., Hydrochloride, Dihydrochloride)

Salt formation enhances stability, crystallinity, and bioavailability of the amine:

  • Hydrochloride Salts: Treatment with HCl (g) in anhydrous ethanol or isopropanol (0-5°C) yields mono-hydrochloride salts. Stoichiometric control (1.05-1.1 eq HCl) prevents dihydrochloride formation. Crystallization via anti-solvent addition (MTBE to ethanol solution) affords needles with 99.5% purity (HPLC). Dihydrochloride salts require 3N HCl in dioxane at reflux, followed by concentration and trituration with diethyl ether [1] [10].

  • Polymorph Control: Hydrochloride salts exhibit polymorphism. Form I (stable) crystallizes from ethanol/IPA (9:1) with slow cooling (0.1°C/min), while metastable Form II appears in acetone/water mixtures. Seeding during crystallization ensures batch-to-batch consistency. XRPD and DSC confirm polymorphic form, with Form I showing superior hygroscopicity profile (<0.1% water uptake at 40% RH) [1].

  • Alternative Salts: Besylate salts form in acetonitrile with benzenesulfonic acid (1 eq), yielding plates with enhanced aqueous solubility (87 mg/mL vs 12 mg/mL for HCl salt). Fumarate salts provide low hygroscopicity but require hot filtration to remove excess fumaric acid [5].

Scalability Challenges in Multistep Heterocyclic Synthesis

Scale-up introduces significant challenges:

  • Purification Limitations: Column chromatography becomes impractical beyond kilogram scale for intermediates. Alternatives include crystallization-driven purification (e.g., selective crystallization of 7-bromo intermediate from toluene/heptane), or acid-base extraction (utilizing the core's pKa 5.2 for partition between aqueous acid and organic phases) [3] [7].

  • Metal Catalyst Removal: Residual Pd (<10 ppm specification) requires treatment with SiliaMetS® Thiol resin (0.5 eq) in refluxing ethanol. Phosphine ligands necessitate activated carbon treatment (5% w/w, 80°C, 1h) followed by hot filtration through Celite®. These steps add 8-12% yield loss at scale [7].

  • High-Energy Intermediates: 7-(Chloromethyl) derivatives exhibit exothermic decomposition above 90°C. Safe processing requires controlled addition of chlorinating agents (SOCl₂) at <50°C with continuous FTIR monitoring for byproduct formation. Solvent selection (MeCN instead of DCM) improves heat capacity and reduces exotherm severity [10].

Green Chemistry Approaches for Sustainable Production

Sustainable methodologies enhance process efficiency:

  • Electrochemical Methods: Direct anodic oxidation of 3-amino-4-(aminomethyl)pyridines in methanol/NaBr electrolyte (undivided cell, constant current) achieves cyclization at 25°C without oxidants. This eliminates CrO₃ waste from traditional oxidation, reducing PMI (Process Mass Intensity) from 87 to 11 [4].

  • Solvent-Free Amination: Ball-mill promoted reductive amination utilizes neat substrates with NaBH₄ and molecular sieves (4Å, 30Hz, 2h). This achieves 89% conversion with E-factor 0.7 versus 18.5 for solution-phase methods. Continuous flow hydrogenation (10 bar H₂, 60°C) of azido intermediates employs Pd/Al₂O₃ catalyst with residence time 8 min, enabling 200 kg/day throughput [6].

  • Biocatalytic Protection: Lipase-catalyzed (CAL-B) carbamate formation in MTBE uses di-tert-butyl dicarbonate under kinetic resolution to avoid N7 protection. This provides 98% regioselectivity for the exocyclic amine, surpassing chemical methods (82-85% selectivity) [2].

Table 3: Comparative Analysis of Green Synthesis Approaches

ParameterTraditional MethodGreen ApproachImprovement
PMI (Process Mass Intensity)35-45 (Gould-Jacobs)8-12 (Electrochemical)75% reduction
Solvent Consumption15 L/kg (Reductive Amination)0 L/kg (Ball-mill)100% reduction
Catalyst Loading2 mol% Pd (Coupling)0.2 mol% (Flow hydrogenation)90% reduction
Reaction Temperature120°C (Cyclization)25°C (Electrochemical)Energy saving >60%
Carbon Efficiency45-55%85-92% (Continuous flow)Near doubling of efficiency

These advances in synthetic methodologies and optimization demonstrate the intricate balance between regiochemical control, functional group compatibility, and process sustainability required for the efficient production of (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine and its derivatives.

Properties

CAS Number

1566552-84-8

Product Name

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine

IUPAC Name

1H-imidazo[4,5-b]pyridin-7-ylmethanamine

Molecular Formula

C7H8N4

Molecular Weight

148.17

InChI

InChI=1S/C7H8N4/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2,4H,3,8H2,(H,9,10,11)

InChI Key

CMHPGVAWPFTMBY-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C1CN)NC=N2

Canonical SMILES

C1=CN=C2C(=C1CN)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.